molecular formula C27H25NO4 B15025596 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B15025596
M. Wt: 427.5 g/mol
InChI Key: BHQIHGNBRMPNKK-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound with a unique structure that combines benzofuran and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of Benzamide Moiety: This step involves the reaction of the intermediate with 4-(2-methylpropoxy)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide: shares structural similarities with other benzofuran and benzamide derivatives.

    Benzofuran Derivatives: Compounds like 2-(4-methylbenzoyl)benzofuran.

    Benzamide Derivatives: Compounds like 4-(2-methylpropoxy)benzamide.

Uniqueness

  • The unique combination of benzofuran and benzamide moieties in this compound provides distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C27H25NO4/c1-17(2)16-31-21-14-12-20(13-15-21)27(30)28-24-22-6-4-5-7-23(22)32-26(24)25(29)19-10-8-18(3)9-11-19/h4-15,17H,16H2,1-3H3,(H,28,30)

InChI Key

BHQIHGNBRMPNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OCC(C)C

Origin of Product

United States

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